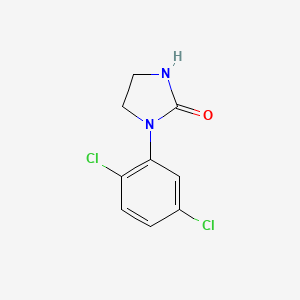

1-(2,5-Dichlorophenyl)imidazolidin-2-one

Description

1-(2,5-Dichlorophenyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 2,5-dichlorophenyl group. The dichlorophenyl substituent introduces steric and electronic effects, influencing molecular conformation and reactivity. Structural characterization of analogous compounds (e.g., 1-(azin-2-yl)imidazolidin-2-ones) reveals an E configuration and non-planar geometry due to steric interactions between substituents .

Properties

CAS No. |

90348-43-9 |

|---|---|

Molecular Formula |

C9H8Cl2N2O |

Molecular Weight |

231.08 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)imidazolidin-2-one |

InChI |

InChI=1S/C9H8Cl2N2O/c10-6-1-2-7(11)8(5-6)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |

InChI Key |

ZXUFHNYKYPXFTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)imidazolidin-2-one typically involves the reaction of 2,5-dichloroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidin-2-one ring . Another method involves the reaction of 2,5-dichlorophenyl isocyanate with ethylenediamine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as tetramethylphenylguanidine (PhTMG) and diphenylphosphoryl azide (DPPA) can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidin-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazolidin-2,4-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "1-(2,5-Dichlorophenyl)imidazolidin-2-one":

This compound

This compound, also known as C9H8Cl2N2O, has the PubChem CID 115370399 . PubChem provides data on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .

Imidazolidine-2,4-diones

- Certain derivatives of imidazolidine-2,4-dione have shown affinity and selectivity for the human CB1 cannabinoid receptor .

- 1,3,5-triphenylimidazolidine-2,4-dione derivatives and their thio isosteres were obtained through an original pathway and displayed interesting affinity .

- 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione have the highest affinity for the human CB1 cannabinoid receptor reported to date .

- CB1 cannabinoid receptor antagonists or inverse agonists have shown therapeutic potential in treating Tourette’s syndrome tics and pain relief, without psychotropic side effects .

- Potential applications extend to treating drug dependence (alcohol, opiates, ∆9-THC) and reducing brain injury .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The steric and electronic properties of substituents on the phenyl ring significantly impact molecular geometry. For example:

- 1-(2,5-Dichlorophenyl)imidazolidin-2-one: The electron-withdrawing chlorine atoms at the 2- and 5-positions increase electrophilicity and may enhance intermolecular halogen bonding. Steric hindrance between the dichlorophenyl group and the imidazolidinone oxygen likely contributes to non-planarity, as seen in related compounds .

- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole: Methoxy groups at the 3- and 5-positions are electron-donating, altering electronic distribution.

Spectroscopic and Crystallographic Data

Key structural insights from spectroscopic and crystallographic studies:

Biological Activity

1-(2,5-Dichlorophenyl)imidazolidin-2-one is a synthetic organic compound that belongs to the imidazolidinone class. Its unique structure features a dichlorophenyl group, which is hypothesized to enhance its biological activity. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8Cl2N2O

- Molecular Weight : 233.08 g/mol

- IUPAC Name : this compound

- CAS Number : 90348-43-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. For instance, derivatives of imidazolidinones have shown significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of certain bacteria and fungi.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Anticancer Activity

A study evaluated the antiproliferative effects of various imidazolidinone derivatives on human cancer cell lines (HT-1080, MCF7). The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range (0.066 - 6 µM), suggesting significant potency against tumor cells .

Antimicrobial Effects

Research has shown that structurally related imidazolidinones possess antimicrobial properties. A series of experiments demonstrated that these compounds could inhibit bacterial growth effectively, particularly against Gram-positive strains .

Neuroprotective Studies

Preliminary investigations into the neuroprotective effects of imidazolidinones have indicated that they may reduce neuronal damage in models of neurodegeneration. The proposed mechanism involves modulation of apoptotic pathways and reduction of oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Significant (IC50 < 6 µM) | Moderate | Suggested |

| 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | High | Low | Not reported |

| N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide | Moderate | Moderate | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.